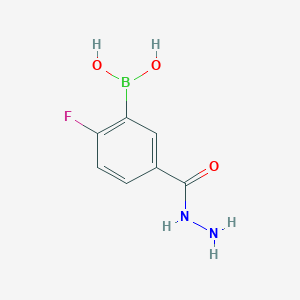

3-Borono-4-fluorobenzohydrazide

Description

Properties

IUPAC Name |

[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMVAKNYGFECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660192 | |

| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-56-2 | |

| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Borono-4-fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Borono-4-fluorobenzohydrazide is a key building block in medicinal chemistry, valued for its unique structural features that allow for diverse applications in drug discovery, including its use in the development of enzyme inhibitors and as a component in bioorthogonal chemistry. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. The synthesis is presented as a three-step process commencing with the readily available 3-bromo-4-fluorobenzoic acid. Each step is detailed with a complete experimental protocol, an explanation of the underlying chemical principles, and insights into the critical process parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable and efficient preparation of this important chemical entity.

Introduction

Benzohydrazide derivatives are a significant class of compounds in pharmaceutical sciences, known for a wide range of biological activities.[1] The incorporation of a boronic acid moiety into these structures offers a powerful tool for modulating their physicochemical properties and biological targets. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[2] Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity. This compound, with its unique combination of a hydrazide, a boronic acid, and a fluoro group, represents a versatile scaffold for the synthesis of novel therapeutic agents.

This guide details a logical and efficient three-step synthesis of this compound, starting from 3-bromo-4-fluorobenzoic acid. The pathway involves:

-

Borylation of 3-bromo-4-fluorobenzoic acid to yield 3-borono-4-fluorobenzoic acid.

-

Esterification of the resulting carboxylic acid to enhance its reactivity.

-

Hydrazinolysis of the ester to form the final product, this compound.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 3-Borono-4-fluorobenzoic Acid

The initial step involves the conversion of the aryl bromide to a boronic acid. This is a crucial transformation that introduces the borono group at the desired position. The ortho-lithiation directed by the carboxylic acid, followed by quenching with a boron electrophile, is a common and effective strategy. However, a more robust method for this specific substrate involves a lithium-halogen exchange at low temperatures to prevent side reactions.

Reaction Mechanism: Lithium-Halogen Exchange and Borylation

The reaction proceeds via a lithium-halogen exchange between n-butyllithium and the aryl bromide at a low temperature (-78 °C) to form an aryllithium intermediate. This nucleophilic species then attacks the electrophilic boron atom of trimethyl borate. The resulting borate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.

Caption: Mechanism of lithium-halogen exchange and borylation.

Experimental Protocol

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.2 eq, solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (3.0 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 3-borono-4-fluorobenzoic acid.

Step 2: Esterification of 3-Borono-4-fluorobenzoic Acid

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine. Fischer-Speier esterification is a classical and effective method for this transformation.

Reaction Mechanism: Fischer-Speier Esterification

In the presence of a catalytic amount of strong acid (e.g., sulfuric acid), the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

Caption: Mechanism of Fischer-Speier esterification.

Experimental Protocol

-

Dissolve 3-borono-4-fluorobenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield methyl 3-borono-4-fluorobenzoate. The crude product is often of sufficient purity for the next step.

Step 3: Synthesis of this compound

The final step is the conversion of the methyl ester to the corresponding benzohydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Reaction Mechanism: Hydrazinolysis

Hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate methanol and form the stable benzohydrazide product.

Experimental Protocol

-

Dissolve methyl 3-borono-4-fluorobenzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1 | Borylation | n-Butyllithium, Trimethyl borate | THF | -78 °C to RT | 12-16 hours |

| 2 | Esterification | Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-6 hours |

| 3 | Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 6-12 hours |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 3-bromo-4-fluorobenzoic acid. This guide provides a detailed and logical pathway, complete with experimental protocols and mechanistic insights, to aid researchers in the efficient preparation of this valuable compound. The presented methodology is based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The availability of this versatile building block will undoubtedly facilitate further advancements in the field of medicinal chemistry and drug discovery.

References

- A method for synthesizing 3-amino-4-fluorobenzoic boric acid.

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv

- Enhance Pharmaceutical Synthesis with High-Purity 3-Bromo-4-fluorobenzoic Acid. BOC Sciences.

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC - NIH. [Link]

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

-

Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and F-Labelled Radiotracers. Frontiers. [Link]

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

-

Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Borono-4-fluorobenzohydrazide

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-Borono-4-fluorobenzohydrazide, a novel compound with significant potential in medicinal chemistry and drug development. Boronic acids and hydrazides are independently recognized as crucial functional groups in the design of therapeutic agents, and their combination in a single molecular entity warrants a thorough investigation.[1][2][3][4][5][6] This document outlines detailed, field-proven methodologies for the determination of key physicochemical parameters, including melting point, solubility profile, and acid dissociation constant (pKa). Furthermore, a plausible synthetic route is proposed, and the underlying principles of each experimental protocol are elucidated to provide a self-validating system for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a practical manual and a foundational understanding of the scientific rationale behind the characterization of this promising molecule.

Introduction: The Scientific Imperative

The convergence of boronic acid and hydrazide functionalities within a single molecular scaffold presents a compelling case for in-depth study. Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to the groundbreaking success of drugs like bortezomib.[1][4] Their ability to form reversible covalent bonds with biological nucleophiles, such as the N-terminal threonine in the proteasome, has opened new avenues for targeted therapies.[1] The pKa of boronic acids, typically in the range of 8-10, allows them to remain largely protonated under physiological conditions, a critical aspect for their biological activity.[3]

Hydrazides, on the other hand, are versatile building blocks in the synthesis of a wide array of biologically active molecules, including antitumor, antimicrobial, and anti-inflammatory agents.[5] The hydrazide functional group is a key component in numerous approved drugs and serves as a valuable intermediate for the creation of diverse chemical libraries.[5][6][7]

The compound this compound integrates these two powerful pharmacophores. The fluorine substitution is also of strategic importance, as fluorine incorporation is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. A thorough understanding of the physicochemical properties of this molecule is, therefore, a prerequisite for any further investigation into its therapeutic potential. These properties will govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Molecular Identity and Core Properties

A precise understanding of the fundamental molecular properties of this compound is the cornerstone of its scientific investigation.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-5-(hydrazinocarbonyl)phenylboronic acid | [8] |

| CAS Number | 874289-56-2 | [8] |

| Molecular Formula | C₇H₈BFN₂O₃ | [8] |

| Molecular Weight | 197.96 g/mol | [8] |

| Physical Form | Solid | [8] |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Rationale for the Proposed Synthesis:

-

Hydrolysis of the Nitrile: The synthesis commences with the hydrolysis of the nitrile group of 3-bromo-4-fluorobenzonitrile to a carboxylic acid. This is a standard transformation, typically achieved by heating with a strong acid like sulfuric acid.

-

Esterification: The resulting carboxylic acid is then converted to its methyl ester. This is a crucial step to protect the carboxylic acid and facilitate the subsequent boronation reaction. Treatment with thionyl chloride followed by methanol is a common and effective method for this esterification.

-

Miyaura Borylation: The aryl bromide is then converted to a boronic ester via a palladium-catalyzed Miyaura borylation reaction. This reaction is a robust and widely used method for the formation of carbon-boron bonds.

-

Hydrazinolysis: The final step involves the conversion of the methyl ester to the desired benzohydrazide. This is achieved by reacting the ester with hydrazine hydrate, typically with heating in a suitable solvent like ethanol.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

Scientific Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range. Therefore, a sharp melting point is a good indicator of purity.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Caption: Workflow for melting point determination.

Solubility Profile

Scientific Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. This information is critical for developing suitable formulations and for predicting its behavior in biological systems.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities and pH will be used, including water, ethanol, acetone, dichloromethane, hexane, 5% aqueous HCl, and 5% aqueous NaOH.

-

Procedure:

-

A known mass (e.g., 10 mg) of this compound is placed in a series of test tubes.

-

A measured volume (e.g., 1 mL) of each solvent is added to a separate test tube.

-

The tubes are agitated at a constant temperature (e.g., 25 °C) for a set period.

-

Visual inspection is used to determine if the solid has completely dissolved.

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to soluble | The presence of polar functional groups (boronic acid, hydrazide) suggests some water solubility. |

| Ethanol | Soluble | A polar protic solvent that should effectively solvate the molecule. |

| Acetone | Soluble | A polar aprotic solvent. |

| Dichloromethane | Sparingly soluble | A less polar solvent. |

| Hexane | Insoluble | A nonpolar solvent. |

| 5% Aqueous HCl | Soluble | The basic hydrazide moiety should be protonated, forming a soluble salt. |

| 5% Aqueous NaOH | Soluble | The acidic boronic acid group should be deprotonated, forming a soluble salt. |

Determination of pKa

Scientific Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, we expect at least two pKa values corresponding to the acidic boronic acid group and the basic hydrazide group. Potentiometric titration is a reliable method for determining pKa.

Experimental Protocol:

-

Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.

-

Reagents: Standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with the standardized acid or base, added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Characterization

For unambiguous identification and structural confirmation, a suite of spectroscopic analyses should be performed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons of the hydrazide, and the hydroxyl protons of the boronic acid. |

| ¹³C NMR | Resonances for the carbon atoms in the aromatic ring and the carbonyl carbon of the hydrazide. |

| ¹¹B NMR | A characteristic signal for the trigonal boronic acid. |

| ¹⁹F NMR | A signal for the fluorine atom on the aromatic ring. |

| FT-IR | Characteristic vibrational bands for N-H, O-H, C=O, and B-O bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive physicochemical characterization of this compound. The outlined experimental protocols are designed to yield reliable and reproducible data, which are essential for advancing our understanding of this promising molecule. The determination of its melting point, solubility profile, and pKa values will provide critical insights into its potential as a drug candidate. Future work should focus on the biological evaluation of this compound, including in vitro and in vivo studies to assess its efficacy and safety profile. The data generated from the protocols described herein will be invaluable in guiding these future investigations.

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed. [Link]

-

Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdom Library. [Link]

-

Hydrazide. Wikipedia. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

-

Boronic acids : everything you need to know! Interchim – Blog. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx [slideshare.net]

3-Borono-4-fluorobenzohydrazide CAS number and structure

An In-Depth Technical Guide to 3-Borono-4-fluorobenzohydrazide: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

Introduction

Arylboronic acids have risen to prominence in medicinal chemistry, most notably with the success of bortezomib, a proteasome inhibitor used in cancer therapy.[1][2] The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine, threonine, or lysine residues makes it a powerful tool for enzyme inhibition.[3][4] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The benzohydrazide scaffold is also a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The combination of these three components in this compound suggests a molecule with the potential for novel and potent biological activity.

Chemical Identity and Structure

While a dedicated entry for this compound is not found in major chemical registries, its structure can be definitively inferred from its IUPAC name.

-

IUPAC Name: (4-fluoro-3-(hydrazinocarbonyl)phenyl)boronic acid

-

Molecular Formula: C₇H₈BBrFN₂O₃

-

Molecular Weight: 201.97 g/mol

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| pKa (most acidic) | 7.8 (boronic acid) |

| LogP | 0.5 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Chemical Structure

Caption: 2D structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be designed starting from commercially available 3-bromo-4-fluorobenzoic acid. The synthesis would involve two key transformations: a borylation reaction to introduce the boronic acid group, followed by the conversion of the carboxylic acid to a benzohydrazide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 3-Bromo-4-fluorobenzoic acid

This initial step protects the carboxylic acid and facilitates the subsequent borylation reaction.

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-4-fluorobenzoate, which can be used in the next step without further purification.

Step 2: Miyaura Borylation

This palladium-catalyzed cross-coupling reaction introduces the boronic acid moiety.

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-bromo-4-fluorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Add anhydrous dioxane as the solvent and degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the boronate ester intermediate.

-

Hydrolyze the boronate ester by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) to obtain methyl 3-(dihydroxyboraneyl)-4-fluorobenzoate.

Step 3: Hydrazinolysis

The final step involves the conversion of the methyl ester to the desired benzohydrazide.[8]

-

Dissolve the methyl 3-(dihydroxyboraneyl)-4-fluorobenzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

Potential Applications in Drug Development

The unique combination of a boronic acid, a fluoro group, and a benzohydrazide moiety in this compound suggests several promising avenues for drug discovery.

Enzyme Inhibition

Arylboronic acids are well-known for their ability to inhibit serine proteases.[9] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[4] This makes this compound a potential candidate for developing inhibitors of enzymes implicated in various diseases, such as cancer, inflammation, and viral infections.[1]

Caption: Mechanism of serine protease inhibition by a boronic acid.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively studied for their antimicrobial properties.[7][10][11] They can act through various mechanisms, including the inhibition of essential bacterial enzymes. The presence of the boronic acid and fluorine could further enhance this activity. For instance, boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9] Therefore, this compound could be explored as a novel antibacterial or antifungal agent.

Anticancer Potential

Both arylboronic acids and benzohydrazides have demonstrated anticancer activity.[5][12] Bortezomib, a dipeptide boronic acid, is a prime example of a successful boron-containing anticancer drug.[2] Benzohydrazide derivatives have also been reported to exhibit antitumor effects.[5] The combination of these two pharmacophores in this compound could lead to synergistic effects, potentially targeting cancer cell proliferation through multiple mechanisms.

Conclusion

This compound represents a promising, albeit currently under-explored, molecular scaffold for drug discovery. Its rational design combines the enzyme-inhibiting capabilities of arylboronic acids, the bioavailability-enhancing properties of fluorine, and the broad-spectrum biological activity of the benzohydrazide core. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its pharmacological properties. For researchers in medicinal chemistry and drug development, this compound stands as an attractive starting point for the development of novel therapeutics targeting a range of diseases, from infectious diseases to cancer.

References

-

Adimoolam, S., et al. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 1823, 020121. [Link]

- Bayer AG. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.

- Aventis Research & Technologies Gmbh & Co. (2003). Process for the preparation of substituted phenylboronic acids.

-

Chen, J., et al. (2020). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 25(18), 4165. [Link]

-

da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Khan, I., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(11), 2689. [Link]

-

Li, Y., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 11(16), 2139-2154. [Link]

-

Manikandan, A., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(1), 80-90. [Link]

-

Martínez-Peña, F., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(16), 8758. [Link]

- Shanghai Aobo Chemical Technology Co., Ltd. (2016). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

Silva, F. C. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Song, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Journal of Structural Chemistry, 64(5), 843-852. [Link]

-

Upadhyay, R., et al. (2025). Application in medicinal chemistry and comparison studies. ResearchGate. [Link]

-

Al-Dies, A. M., et al. (2022). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. Journal of Molecular Structure, 1250, 131779. [Link]

-

Sereda, G. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3450. [Link]

-

Flood, D. T. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, 23, 38. [Link]

-

Asif, M. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Medium. [Link]

-

Zolfigol, M. A., et al. (2014). Conversion of benzoic acid to benzoic anhydride using the PPh₃/TCCA/PhCOOK system under different reaction conditions. ResearchGate. [Link]

-

Singh, U. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7359. [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5828–5831. [Link]

-

Sharma, P., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(8), 241-248. [Link]

-

Li, Y., et al. (2019). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

-

Bethel, C. R., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(6), e00137-18. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. [Link]

-

Liu, Y., et al. (2020). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]

- Bayer AG. (1981). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

Singh, D., et al. (2017). How do I convert benzoic acid to benzaldehyde?. Quora. [Link]

-

da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Borono-4-fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Borono-4-fluorobenzohydrazide is a molecule of significant interest in medicinal chemistry and drug development, integrating two key pharmacophores: a boronic acid and a benzohydrazide moiety. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, a property leveraged in various therapeutic and diagnostic applications. The benzohydrazide scaffold is a common feature in many biologically active compounds. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its successful application in research and development. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing these critical attributes.

I. Physicochemical Landscape of this compound

The solubility and stability of this compound are intrinsically linked to its molecular structure. The presence of both a polar boronic acid group and a moderately polar benzohydrazide moiety, combined with an aromatic ring, results in a compound with complex solubility behavior.

Solubility Profile:

Generally, benzohydrazide derivatives exhibit poor solubility in aqueous buffers, which can pose challenges for in vitro and in vivo studies.[1] However, they are often soluble in organic solvents. For instance, benzohydrazide itself is soluble in water and ethanol but sparingly soluble in ether and chloroform.[2][3] The introduction of a boronic acid and a fluorine atom to the benzohydrazide scaffold in this compound is expected to modulate its solubility. The boronic acid group can ionize, potentially increasing aqueous solubility at certain pH values. Conversely, the overall aromatic character can contribute to lower aqueous solubility.

Stability Profile:

The stability of this compound is a multifaceted issue, with both the boronic acid and the hydrazide functionalities being susceptible to degradation under certain conditions.

-

Boronic Acid Moiety: Boronic acids are known to be relatively unstable and can undergo degradation through several pathways, including hydrolysis, oxidation, and deboronation.[4] To mitigate this, boronic acids are often converted into more stable boronic esters.[4][5] The oxidative stability of boronic acids is a significant concern, especially at physiological pH.[6]

-

Hydrazide Moiety: The hydrazide group can be susceptible to hydrolysis, particularly under acidic or basic conditions.

A thorough understanding of these potential degradation pathways is crucial for developing stable formulations and for designing meaningful biological assays.

II. Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of this compound is essential. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound in a given solvent.[7]

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] It is advisable to determine the equilibration time experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment.[7] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.

Data Presentation:

The solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | 7.4 | To be determined |

| PBS | 25 | 7.4 | To be determined |

| Ethanol | 25 | N/A | To be determined |

| DMSO | 25 | N/A | To be determined |

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method is chosen for its reliability in achieving true equilibrium solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

-

Filtration: This step is critical to ensure that only the dissolved compound is quantified, preventing artificially high solubility values due to the presence of fine particles.

-

HPLC Quantification: HPLC provides a sensitive and specific method for accurately determining the concentration of the analyte in the presence of potential impurities or degradants.

Visualization of the Solubility Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benzohydrazide [chemister.ru]

- 3. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 3-Borono-4-fluorobenzohydrazide: A Versatile Building Block in Medicinal Chemistry

This technical guide provides an in-depth overview of 3-Borono-4-fluorobenzohydrazide, a specialized bifunctional molecule with significant potential in drug discovery and development. We will explore its core chemical properties, potential synthetic pathways, and its promising applications rooted in the synergistic functionalities of its boronic acid, fluorinated phenyl, and benzohydrazide moieties. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Core Molecular and Physical Properties

This compound, also known by its systematic name 2-Fluoro-5-(hydrazinocarbonyl)benzeneboronic acid, is a distinct organic compound positioned at the intersection of several key classes of pharmacologically relevant molecules.[1][2] Its unique structure combines the attributes of a boronic acid, a fluorinated aromatic ring, and a hydrazide functional group, making it a valuable intermediate in the synthesis of complex molecular architectures.[3]

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₇H₈BFN₂O₃ | [4] |

| Molecular Weight | 197.96 g/mol | [2] |

| CAS Number | 874289-56-2 | [1][4] |

| Synonym | 2-Fluoro-5-(hydrazinocarbonyl)benzeneboronic acid | [1] |

The Scientific Rationale: A Molecule of Triple Significance

The therapeutic potential and synthetic utility of this compound can be understood by dissecting the roles of its constituent functional groups.

The Boronic Acid Moiety: A Versatile Pharmacophore and Synthetic Handle

Boronic acids have become increasingly prominent in medicinal chemistry, a trend largely catalyzed by the success of drugs like Bortezomib (Velcade®).[5][6] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophiles, a key feature in its ability to inhibit enzymes, particularly serine proteases.[3] This has led to the exploration of boronic acid-containing compounds in a wide range of diseases, including cancer and infectious diseases.[7][8]

From a synthetic standpoint, the boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction.[3][7] This reaction allows for the efficient formation of carbon-carbon bonds, providing a powerful tool for constructing the biaryl structures common in many pharmaceutical agents.[3][7]

The Fluorinated Phenyl Ring: Enhancing Drug-Like Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3][7] The presence of a fluorine atom, as seen in this compound, can confer several advantages:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.[3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can influence binding to biological targets.

-

Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for target binding.

The Benzohydrazide Core: A Scaffold for Biological Activity

Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10] The hydrazide moiety is a key structural feature in several marketed drugs, such as the anti-tuberculosis agent isoniazid.[11] This functional group can act as a versatile scaffold for the synthesis of more complex heterocyclic compounds or can be involved in hydrogen bonding interactions with biological targets.[11][12]

Proposed Synthetic Workflow

Below is a conceptual workflow for the synthesis of this compound:

Sources

- 1. scbt.com [scbt.com]

- 2. (2-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid [cymitquimica.com]

- 3. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid [benchchem.com]

- 4. Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid (EVT-12791125) [evitachem.com]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Borono-4-fluorobenzohydrazide for Drug Discovery Applications

Executive Summary

3-Borono-4-fluorobenzohydrazide is a synthetically valuable building block in medicinal chemistry and drug development, combining the versatile reactivity of a boronic acid with the bioisosteric properties of a fluorine atom and the coordinating capabilities of a hydrazide moiety. Accurate structural elucidation and purity assessment are paramount for its application in high-stakes research environments. This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering a predictive analysis grounded in fundamental NMR principles and spectral data from analogous structures. We will explore the causal relationships behind spectral patterns, including the nuanced effects of ¹¹B quadrupolar coupling and ¹⁹F spin-spin interactions, and provide a robust, self-validating protocol for experimental data acquisition and structural confirmation.

Introduction: The Structural and Analytical Significance of this compound

The convergence of three critical functional groups—a phenylboronic acid, a fluorine substituent, and a benzohydrazide—makes this compound (IUPAC Name: (2-fluoro-5-(hydrazinocarbonyl)phenyl)boronic acid; CAS 874289-56-2) a molecule of significant interest.[1] Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors in drug design.[2] Fluorine substitution is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] The hydrazide group provides a key handle for further synthetic elaboration or for coordinating to metal centers.

Given this trifecta of functionality, unambiguous characterization is non-negotiable. NMR spectroscopy serves as the gold standard for this purpose, providing atom-level structural information. This guide details the expected ¹H and ¹³C NMR signatures of the title compound, explains the underlying physicochemical principles, and presents a comprehensive workflow for its analysis.

Foundational NMR Principles for Analyzing Substituted Phenylboronic Acids

A predictive understanding of the NMR spectra for this compound requires an appreciation for the specific influences of its boron and fluorine atoms.

-

The Influence of the Boron Nucleus: Boron has two naturally occurring NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3).[5] The ¹¹B nucleus possesses a nuclear quadrupole moment, which can induce rapid relaxation in adjacent nuclei. This phenomenon, known as quadrupolar broadening, often causes the ¹³C signal of the carbon atom directly bonded to the boron (C-B) to be significantly broadened, sometimes to the point of being unobservable in a standard ¹³C NMR spectrum.[6]

-

The Influence of the Fluorine Nucleus: In contrast, the ¹⁹F nucleus (100% natural abundance, spin I = 1/2) is an ideal NMR probe.[7] Its high receptivity and the absence of a quadrupole moment result in sharp signals and predictable spin-spin coupling (J-coupling) with nearby ¹H and ¹³C nuclei.[4][7] These C-F and H-F coupling constants are invaluable for definitive signal assignment, as their magnitudes are well-characterized and dependent on the number of intervening bonds.[8]

-

Solvent Choice and Exchangeable Protons: The molecule contains four labile protons: two on the boronic acid (-B(OH)₂) and two on the terminal amine of the hydrazide (-NH₂), plus one on the secondary amide (-NH-). The chemical shifts of these protons are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Using a polar aprotic solvent like DMSO-d₆ is highly recommended to slow the exchange rate and allow for the observation of these protons.[2][9]

Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to be the most informative, displaying complex splitting patterns arising from both H-H and H-F couplings. The protons of the hydrazide and boronic acid moieties are anticipated to appear as broad signals due to chemical exchange.

| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale and Comparative Insights |

| H-2 | 8.0 - 8.2 | dd | ³J(H2-H6) ≈ 8.5, ⁴J(H2-F) ≈ 6.0 | 1H | This proton is ortho to the electron-withdrawing carbonyl group, shifting it downfield. It will be split by H-6 (ortho coupling) and the fluorine atom (meta H-F coupling). |

| H-5 | 7.4 - 7.6 | t | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 8.5 | 1H | Being ortho to the fluorine atom, this proton will exhibit a large H-F coupling constant. Its coupling to H-6 results in an apparent triplet (or doublet of doublets with similar J values). |

| H-6 | 7.8 - 8.0 | ddd | ³J(H6-H5) ≈ 8.5, ³J(H6-H2) ≈ 8.5, ⁵J(H6-F) ≈ 2.0 | 1H | This proton is coupled to two adjacent protons (H-2, H-5) and will also show a small long-range coupling to the fluorine atom. |

| -NH- | 9.5 - 10.5 | br s | - | 1H | Amide protons typically appear as a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration.[10] |

| -NH₂ | 4.5 - 5.5 | br s | - | 2H | The terminal hydrazide protons are exchangeable and will appear as a broad singlet. |

| -B(OH)₂ | 8.0 - 9.0 | br s | - | 2H | The boronic acid protons are highly exchangeable with any trace water in the solvent and typically appear as a very broad singlet.[5] |

Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be defined by the characteristic C-F coupling patterns and the potential broadening of the carbon atom attached to the boron.

| Carbon Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Comparative Insights |

| C=O | 165 - 168 | s | - | The carbonyl carbon of a benzohydrazide typically resonates in this region.[11] |

| C-1 | 130 - 135 | d | ³J(C1-F) ≈ 3-5 | This quaternary carbon is meta to the fluorine, showing a small C-F coupling. |

| C-2 | 133 - 136 | d | ³J(C2-F) ≈ 9-10 | This carbon is ortho to the electron-withdrawing carbonyl and meta to fluorine. Its chemical shift is influenced by both, and it will exhibit a meta C-F coupling.[6] |

| C-3 | 115 - 125 | br s | - | C-B Bond: This signal is expected to be very broad or potentially unobservable due to quadrupolar broadening from the adjacent ¹¹B nucleus.[6] |

| C-4 | 160 - 164 | d | ¹J(C4-F) ≈ 245-255 | C-F Bond: The carbon directly attached to fluorine will show a very large one-bond C-F coupling constant, making its identification unambiguous.[6][9] |

| C-5 | 118 - 122 | d | ²J(C5-F) ≈ 20-25 | This carbon is ortho to the fluorine and will exhibit a characteristic two-bond C-F coupling. |

| C-6 | 130 - 133 | d | ⁴J(C6-F) ≈ 1-3 | This carbon is para to the fluorine and is expected to show a small four-bond C-F coupling. |

A Self-Validating Protocol for Experimental Acquisition and Analysis

To ensure the highest degree of confidence in structural assignment, a multi-faceted NMR approach is required. This protocol is designed as a self-validating system where data from one experiment is used to confirm the interpretation of another.

5.1. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is critical for observing the exchangeable N-H and O-H protons.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Mixing: Vortex the sample until fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

-

¹H NMR:

-

Experiment: Standard 1D proton (zg30 pulse program).

-

Scans: 16-32 scans.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR:

-

Experiment: Proton-decoupled ¹³C (zgpg30 pulse program).

-

Scans: 1024-2048 scans (or more if the C-B signal is of interest).

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F NMR:

-

Experiment: Standard 1D fluorine experiment. This will confirm the presence of a single fluorine environment.

-

-

2D NMR (for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks, primarily for assigning the aromatic protons (H-2, H-5, H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This will definitively link the assigned protons to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) H-C correlations. This is crucial for assigning the quaternary carbons (C=O, C-1, C-3, C-4) by observing their correlations to nearby protons.

-

Data Interpretation Workflow

The following workflow ensures a logical and robust path from raw data to a fully assigned structure.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. rsc.org [rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

A Guide to Boronic Acids in Medicinal Chemistry: From Serendipity to Rational Design

This technical guide provides an in-depth exploration of boronic acids and their derivatives as a unique and increasingly vital class of molecules in modern drug discovery and development. We will move beyond a superficial overview to dissect the fundamental chemistry, mechanisms of action, and strategic applications that have propelled these compounds from chemical curiosities to blockbuster therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinctive properties of boron in their own programs.

Part 1: The Core of Boron: Understanding the Opportunity

The story of boronic acids in medicine is a testament to how a unique chemical element can unlock novel biological activities. Boron, a metalloid, possesses an empty p-orbital, a feature that bestows upon its derivatives a distinctive Lewis acidity. This allows boronic acids, characterized by a B(OH)₂ functional group, to engage in reversible covalent interactions with nucleophiles, a mode of action that sets them apart from traditional small molecule inhibitors.

The key to their biological utility lies in their ability to form stable, yet reversible, adducts with diols—a common structural motif in biological molecules like sugars, glycoproteins, and RNA. More critically, the trigonal planar sp² hybridized boron atom can undergo a change in geometry to a tetrahedral sp³ state upon binding to a target, such as the active site serine of a protease. This transition state mimicry is a cornerstone of their inhibitory power.

Key Physicochemical Properties

| Property | Implication in Drug Design |

| Lewis Acidity | Enables reversible covalent bonding with biological nucleophiles (e.g., serine, threonine hydroxyls). |

| Trigonal Planar Geometry | Allows for favorable interactions within enzyme active sites. |

| Reversible Covalency | Provides a balance between high potency and limited toxicity, as the bond can be broken, allowing for drug clearance. |

| pKa | The acidity of the boronic acid group can be tuned by modifying the attached organic substituent, influencing its interaction with the target at physiological pH. |

Part 2: Mechanism of Action: The Reversible Covalent Advantage

The primary mechanism underpinning the success of many boronic acid drugs is their function as transition-state inhibitors of serine proteases. Let's examine this in detail.

Inhibition of Serine Proteases

Serine proteases are a major class of enzymes involved in processes ranging from digestion to blood coagulation and cellular signaling. They feature a catalytic triad in their active site, with a key serine residue acting as a nucleophile.

Standard Catalytic Mechanism:

-

The serine hydroxyl attacks the carbonyl carbon of the peptide substrate.

-

A tetrahedral intermediate is formed.

-

The peptide bond is cleaved.

Boronic Acid Inhibition:

-

The boronic acid enters the active site.

-

The boron atom is attacked by the catalytic serine's hydroxyl group.

-

A stable, tetrahedral boronate adduct is formed, mimicking the transition state of the natural substrate.

This interaction is exceptionally potent because the enzyme has evolved to stabilize the tetrahedral transition state. By forming a stable complex that resembles this state, the boronic acid effectively "jams" the catalytic machinery. The reversibility of the boron-serine bond is crucial, contributing to a better safety profile compared to irreversible covalent inhibitors.

Caption: Boronic acid inhibition of a serine protease active site.

Part 3: Therapeutic Success Stories: Boronic Acids in the Clinic

The theoretical promise of boronic acids has been translated into significant clinical success. The approval of several boronic acid-containing drugs by regulatory agencies like the FDA has validated this chemical class as a powerful tool in the medicinal chemist's arsenal.[1]

Case Study 1: Bortezomib (Velcade®) - A Paradigm Shift in Cancer Therapy

Bortezomib is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[2][3]

-

Target: The 26S proteasome, specifically the chymotrypsin-like activity of the β5 subunit.[2]

-

Mechanism: Bortezomib's boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome.[3][4] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[3][4][5] It also prevents the degradation of IκB, which in turn inhibits the NF-κB signaling pathway, a key driver of cancer cell survival and proliferation.[5]

-

Significance: By targeting a fundamental cellular process—protein degradation—bortezomib demonstrated that boronic acids could be developed into highly effective and manageable therapies for complex diseases.

Bortezomib's Downstream Effects:

Caption: Downstream effects of Bortezomib's proteasome inhibition.

Case Study 2: Vaborbactam - Combating Antibiotic Resistance

Vaborbactam is a non-suicidal β-lactamase inhibitor. It is co-formulated with the carbapenem antibiotic meropenem to treat complicated urinary tract infections.

-

Target: Serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).

-

Mechanism: Vaborbactam's cyclic boronic acid structure allows it to act as a potent inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism of antibiotic resistance in bacteria, as they hydrolyze and inactivate β-lactam antibiotics. Vaborbactam effectively "protects" meropenem from degradation.

-

Significance: Vaborbactam showcases the versatility of boronic acids beyond oncology and their critical role in addressing the global health crisis of antimicrobial resistance.

Case Study 3: Tavaborole (Kerydin®) - A Topical Antifungal

Tavaborole is an oxaborole antifungal agent used to treat onychomycosis (fungal infection of the nails).

-

Target: Fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).

-

Mechanism: The boron atom in tavaborole traps and sequesters a molecule of tRNALeu within the editing site of the LeuRS enzyme. This forms a stable adduct, effectively inhibiting protein synthesis and leading to fungal cell death.

-

Significance: This example highlights a different mechanism of action—trapping a substrate—and the development of boron-containing heterocycles (oxaboroles) with improved drug-like properties, such as stability and solubility.[6]

Part 4: The Drug Discovery and Development Workflow

Developing a boronic acid-based therapeutic requires a specialized yet logical workflow, from initial hit identification to preclinical evaluation.

Experimental Protocol: Screening for Boronic Acid Inhibitors

This protocol outlines a typical fluorescence-based assay for identifying boronic acid inhibitors of a target serine protease.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test boronic acid compounds.

Materials:

-

Purified target serine protease.

-

Fluorogenic peptide substrate for the protease.

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5).

-

Test boronic acid compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Methodology:

-

Compound Preparation: Perform serial dilutions of the boronic acid compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Enzyme & Inhibitor Pre-incubation: Add 50 µL of the diluted boronic acid compounds to the microplate wells. Add 25 µL of the enzyme solution (at a pre-determined concentration) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes. This pre-incubation step is critical for boronic acids to allow the reversible covalent bond to form.

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the substrate.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to control wells (0% inhibition with DMSO only, 100% inhibition with a known potent inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

Positive Control: Include a known inhibitor of the target protease to confirm assay performance.

-

Negative Control: Wells with enzyme and substrate but only DMSO (no inhibitor) define the 0% inhibition baseline.

-

Z'-factor Calculation: Run high and low controls on each plate to calculate the Z'-factor, ensuring the assay is robust and suitable for screening (Z' > 0.5 is considered excellent).

Workflow Diagram

Caption: A generalized workflow for boronic acid drug discovery.

Part 5: Future Directions and Conclusion

The field of boronic acid medicinal chemistry continues to evolve rapidly. Current research focuses on several key areas:

-

Novel Scaffolds: Moving beyond simple phenylboronic acids to more complex and constrained heterocyclic systems to improve selectivity and pharmacokinetic properties.[6]

-

Targeting New Classes of Enzymes: Exploring boronic acids as inhibitors for enzymes beyond proteases, such as phosphodiesterases and metallo-β-lactamases.

-

Boron-Based PROTACs: Utilizing the reversible covalent binding of boronic acids to develop novel Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

-

Advanced Synthesis: Developing new synthetic methodologies to facilitate easier and more diverse access to complex boronic acid derivatives.[7][8]

References

-

Title: Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Bortezomib - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: What is the mechanism of Bortezomib? Source: Patsnap Synapse. URL: [Link]

-

Title: Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. Source: Molecular Cancer Therapeutics. URL: [Link]

-

Title: Bortezomib - StatPearls - NCBI Bookshelf. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

-

Title: Inhibition of serine proteases by arylboronic acids. Source: PubMed. URL: [Link]

-

Title: Inhibition mechanism of peptide boronic acids against serine protease. Source: ResearchGate. URL: [Link]

-

Title: Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Source: PNAS. URL: [Link]

-

Title: Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Design and discovery of boronic acid drugs | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source: MDPI. URL: [Link]

-

Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Source: Drug Discovery & Development. URL: [Link]

-

Title: Boronic acid based dynamic click chemistry: recent advances and emergent applications. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Rapid approach to complex boronic acids. Source: Science Advances. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bortezomib - Wikipedia [en.wikipedia.org]

- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. research.rug.nl [research.rug.nl]

Methodological & Application

using 3-Borono-4-fluorobenzohydrazide in protease inhibitor synthesis

Topic: The Strategic Use of 3-Borono-4-fluorobenzohydrazide in the Synthesis of Novel Protease Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Modern Inhibitor Design

Protease inhibitors are a cornerstone of modern medicine, forming the basis of treatments for viral diseases like HIV/AIDS, Hepatitis C, and COVID-19, as well as various cancers.[1][2][3] These drugs function by blocking the active site of proteases, enzymes that cleave proteins, thereby halting essential life cycle processes of pathogens or diseased cells.[2][3] The design of effective protease inhibitors hinges on creating molecules that can potently and selectively engage the enzyme's catalytic machinery.

Among the various chemical classes of inhibitors, those containing a boronic acid moiety have emerged as particularly powerful. Boronic acids act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[4][5] This allows them to form a reversible, yet stable, covalent bond with the catalytic serine or cysteine residue in the protease active site, leading to potent inhibition.[6][7]

This guide focuses on a highly versatile building block for this purpose: This compound . This compound strategically combines three key functional motifs:

-

The Boronic Acid "Warhead": The electrophilic boron atom is the key to the inhibitory mechanism, targeting the nucleophilic residue (e.g., Serine, Cysteine) in the protease active site.[4][7]

-

The 4-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the electronic properties of the molecule.[8][9][10] In this context, the electron-withdrawing nature of fluorine can influence the pKa of the boronic acid, fine-tuning its reactivity and interaction with the target enzyme.[10]

-

The Benzohydrazide Scaffold: This moiety provides a rigid, yet synthetically tractable, core. The hydrazide functional group is an excellent handle for coupling with a wide variety of aldehydes, ketones, or carboxylic acids, enabling the rapid generation of diverse chemical libraries to explore the protease's substrate-binding pockets.[11][12][13]

This document provides an in-depth exploration of the mechanism, synthetic protocols, and practical considerations for using this compound as a foundational element in the discovery of next-generation protease inhibitors.

Mechanism of Inhibition: The Role of the Boronic Acid

The inhibitory power of boronic acid-based compounds lies in their ability to form a covalent, yet reversible, complex with the active site of serine and cysteine proteases. The catalytic serine or cysteine residue acts as a nucleophile, attacking the electron-deficient boron atom. This results in the formation of a stable tetrahedral boronate adduct, which is a mimic of the natural transition state of peptide hydrolysis.[4] This interaction effectively sequesters the enzyme, preventing it from processing its natural substrate.

The reversibility of this bond is a critical feature, often leading to a favorable pharmacokinetic and safety profile compared to irreversible covalent inhibitors. The equilibrium between the free inhibitor and the enzyme-inhibitor complex is defined by the inhibition constant (Kᵢ), with lower values indicating more potent inhibition.

Caption: Mechanism of serine/cysteine protease inhibition by a boronic acid.

General Synthetic Protocol: Synthesis of a Protease Inhibitor Library

A key advantage of the benzohydrazide scaffold is the ease with which it can be derivatized. A common and efficient method is through condensation with various aldehydes to form N'-arylidenbenzohydrazides (hydrazones).[14] This reaction allows for the systematic exploration of the S1 pocket of the target protease by varying the R-group of the aldehyde.

The following protocol outlines a general procedure for this synthesis. It is intended as a starting point and may require optimization for specific aldehyde substrates.

Experimental Workflow

Caption: General experimental workflow for hydrazone synthesis.

Materials and Reagents

-

This compound

-

Substituted aldehyde of choice (e.g., 4-(benzyloxy)benzaldehyde)

-

Solvent: Absolute Ethanol

-

Catalyst: Glacial Acetic Acid

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

-

Filtration apparatus

-

NMR tubes, solvents (e.g., DMSO-d₆)

-

Mass spectrometer

-

FT-IR spectrometer

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol.

-

In a separate container, dissolve 1.05 equivalents of the desired aldehyde in absolute ethanol.

-

-

Reaction Setup:

-

To the stirring solution of this compound, add the aldehyde solution dropwise at room temperature.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C).

-

-

Reaction Monitoring (Trustworthiness Check):

-

Monitor the progress of the reaction by TLC every 30-60 minutes. Spot the starting materials and the reaction mixture on the same plate.

-

Rationale: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, typically less polar, product spot. This ensures the reaction proceeds as expected before committing to the work-up.

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 2-6 hours, as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

-

Cool the mixture further in an ice bath. A precipitate of the product should form.

-